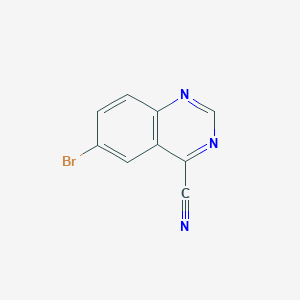

6-Bromoquinazoline-4-carbonitrile

概要

説明

6-Bromoquinazoline-4-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 6th position and a cyano group at the 4th position of the quinazoline ring imparts unique chemical properties to this compound .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinazoline-4-carbonitrile typically involves the bromination of quinazoline derivatives. One common method includes the reaction of anthranilic acid with N-bromosuccinimide in acetonitrile to form an intermediate, which is then reacted with phenyl isothiocyanate in ethanol to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity .

化学反応の分析

Nucleophilic Aromatic Substitution (NAS) at C6-Bromo

The bromine at position 6 undergoes substitution under mild conditions due to electron-withdrawing effects from the cyano group.

Key Reactions:

-

Ammonolysis : Reaction with ammonia or amines (e.g., piperidine) in polar aprotic solvents (DMF, DMSO) yields 6-aminoquinazoline-4-carbonitrile derivatives.

-

Alkoxylation : Treatment with alkoxides (e.g., NaOMe) in THF replaces bromine with methoxy groups .

Mechanistic Insight : The cyano group activates the aromatic ring, facilitating NAS at C6 via a two-step addition-elimination pathway .

Cross-Coupling Reactions

The C6-bromo position participates in metal-catalyzed cross-couplings for C–C bond formation.

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DME/H₂O (4:1), 90°C, 12 h.

-

Substrates : Arylboronic acids (1.2 equiv) yield 6-arylquinazoline-4-carbonitriles.

Sonogashira Coupling

-

Conditions : PdCl₂(PPh₃)₂ (3 mol%), CuI (10 mol%), PPh₃, Et₃N, THF, 60°C.

-

Substrates : Terminal alkynes (e.g., phenylacetylene) afford 6-alkynylated derivatives .

Functionalization of the C4-Cyano Group

The nitrile group undergoes hydrolysis, reduction, or cycloaddition.

Hydrolysis to Carboxylic Acid

Reduction to Amine

Cycloaddition to Tetrazole

Cyclization and Ring Expansion

The cyano group facilitates intramolecular cyclization.

Formation of Fused Pyrimidines

Microwave-Assisted Cyclization

-

Example : With formamide and acetic acid under MW (150 W, 30 min) → 6-bromoquinazolin-4(3H)-one (64% yield) .

Mechanistic and Electronic Considerations

-

Electron-Withdrawing Effects : The cyano group enhances electrophilicity at C6, accelerating cross-couplings and NAS .

-

Steric Guidance : Bulky substituents on the quinazoline ring favor regioselective functionalization at C6 .

This compound’s dual reactivity (Br and CN groups) positions it as a key intermediate for synthesizing bioactive quinazoline derivatives, including kinase inhibitors and antimicrobial agents .

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

6-Bromoquinazoline-4-carbonitrile has been investigated for its anticancer potential. Research indicates that it can inhibit specific enzymes and pathways involved in cell proliferation. For instance, studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, including the MCF-7 breast cancer cell line, with some derivatives outperforming established treatments like erlotinib.

Anti-inflammatory and Analgesic Effects

The compound is also being explored for its anti-inflammatory properties. Quinazoline derivatives are known to interact with inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Antimicrobial Activity

Research has suggested that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its structural characteristics allow it to interact with microbial enzymes, inhibiting their function.

Synthetic Applications

Intermediate in Synthesis

In organic synthesis, this compound serves as an important intermediate for producing more complex quinazoline derivatives. Its bromine atom can be substituted with various nucleophiles, facilitating the creation of diverse chemical entities with potential biological activities .

Synthetic Routes

The synthesis typically involves the bromination of quinazoline derivatives. One common method includes reacting anthranilic acid with N-bromosuccinimide to form an intermediate, followed by reaction with phenyl isothiocyanate in ethanol. This approach allows for high yields and purity of the desired product.

Biochemical Interactions

Mechanism of Action

The biochemical interactions of this compound are noteworthy. It has been shown to inhibit specific kinases, which are critical in various signaling pathways associated with cancer and inflammation. By binding to the active sites of these enzymes, the compound disrupts their catalytic activity, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Pharmacokinetics

Studies on the pharmacokinetic properties of this compound indicate favorable absorption characteristics and the ability to cross the blood-brain barrier. This property is crucial for developing central nervous system-targeted therapies.

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Cytotoxicity Assay | Demonstrated cytotoxic effects on MCF-7 cell line | Anticancer therapy |

| Enzyme Inhibition Study | Inhibited specific kinases involved in inflammation | Anti-inflammatory drugs |

| Antimicrobial Testing | Exhibited activity against certain bacterial strains | Antibiotic development |

作用機序

The mechanism of action of 6-Bromoquinazoline-4-carbonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial for cell growth and proliferation. By binding to the active site of EGFR, the compound can prevent the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis .

類似化合物との比較

Quinazoline: The parent compound with a similar structure but without the bromine and cyano groups.

6-Chloroquinazoline-4-carbonitrile: Similar structure with a chlorine atom instead of bromine.

4-Quinazolinecarbonitrile: Lacks the bromine atom but retains the cyano group.

Uniqueness: 6-Bromoquinazoline-4-carbonitrile is unique due to the presence of both the bromine atom and the cyano group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications .

生物活性

6-Bromoquinazoline-4-carbonitrile is a heterocyclic compound belonging to the quinazoline family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 6th position and a cyano group at the 4th position of the quinazoline ring. These modifications influence its chemical properties and biological activity. The compound is often synthesized through bromination of quinazoline derivatives, followed by reactions that yield the desired product with high purity.

Target Enzymes and Pathways:

this compound exhibits activity against various cellular targets, particularly kinases involved in cell proliferation. Its ability to inhibit these enzymes suggests potential as an anticancer agent. The compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to programmed cell death.

Biochemical Interactions:

The compound interacts with several proteins and enzymes, influencing their activity. It has been reported to inhibit specific kinases, which are crucial for signaling pathways related to cell growth and survival.

Anticancer Activity

Research indicates that this compound possesses significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it exhibits better potency than erlotinib in the MCF-7 breast cancer cell line. The following table summarizes key findings from recent studies on its anticancer activity:

Other Biological Activities

In addition to its anticancer properties, this compound has shown potential in other areas:

- Anti-inflammatory: The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

- Antimicrobial: Preliminary studies suggest activity against certain bacterial strains, indicating broader pharmacological applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Studies: A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxic effects, with some showing IC50 values lower than standard treatments like erlotinib .

- Mechanistic Insights: Research has indicated that the compound's mechanism involves interference with cellular signaling pathways critical for cancer cell survival. This includes inhibition of kinase activity and induction of oxidative stress leading to apoptosis .

- Pharmacokinetics: The ADME (Absorption, Distribution, Metabolism, Excretion) profile suggests high gastrointestinal absorption and permeability across the blood-brain barrier, making it a candidate for central nervous system-related applications .

特性

IUPAC Name |

6-bromoquinazoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrN3/c10-6-1-2-8-7(3-6)9(4-11)13-5-12-8/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIADAYLCADVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。